Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
pyridin-2-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-6-3-4-12-20-16)21-13-10-19(11-14-21)9-8-15-5-1-2-7-17(15)23-19/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAZSDDQAZNBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions One common method includes the initial formation of the spirocyclic core through a cyclization reactionThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)ketone, while reduction could produce pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one, related to pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone, exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). For instance, a derivative with a sulfonyl spacer demonstrated potent activity with IC50 values between 0.31 and 5.62 μM, indicating its potential as a lead compound for further development in cancer therapy .
- Anti-inflammatory Properties : The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Biological Research
The biological relevance of this compound extends to:
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that certain derivatives can induce apoptosis in cancer cells, affecting cell cycle progression significantly. For example, treated MCF-7 cells showed increased sub-G1 and G2-M phase populations after exposure to active compounds .
Material Science
This compound is also being explored for applications in material science:
- Ligand Development : The compound acts as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and materials engineering.
Mechanism of Action
The mechanism of action of pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone involves its interaction with specific molecular targets within the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Core Spiro Systems: The target compound contains a spiro[chroman-2,4'-piperidin] core, distinct from other spiro-piperidine derivatives. For example, compounds in feature a spiro[oxindole-2,3′-piperidine] system, while those in incorporate a spiro[piperidine-4,2'-quinoline] scaffold . Chroman’s oxygenated ring may confer enhanced polarity compared to oxindole or quinoline-based analogs. Substituent Variations: The pyridin-2-yl methanone group in the target compound differs from the aryl or acyl groups in analogs (e.g., 1'-acyl groups in or imidazo[1,2-b]pyridazine cores in ) .
Spectral Characterization
- Analytical Techniques: IR and GC-MS were employed for structural confirmation of spiro-piperidine-quinoline derivatives in , with molecular ions showing low intensity (0.5–8.0%) . Similar challenges in mass spectral analysis may apply to the target compound due to its spiro complexity.
Molecular Properties
- Molecular Weight and Physicochemical Traits: The target compound’s estimated molecular weight (C₁₉H₁₈N₂O₂ ≈ 306.36 g/mol) is notably lower than imidazo[1,2-b]pyridazine-based methanones in (376–407 g/mol) . The chroman oxygen atom may increase hydrophilicity compared to wholly aromatic systems like those in .
Table 1: Comparative Analysis of Spiro-Piperidine Derivatives
Research Implications
The structural and synthetic diversity among spiro-piperidine derivatives highlights the importance of core modifications in tuning properties. For instance:
Biological Activity
Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential pharmacological properties. This article explores its biological activity, focusing on various studies and findings related to its therapeutic potential.
Structural Overview
The compound features a pyridine moiety and a spirocyclic chromanone structure, which contributes to its diverse biological activities. The unique arrangement of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of spiro[chroman-2,4'-piperidin]-4(3H)-one exhibit significant antimicrobial activity. For instance, a series of novel derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb) strains. One compound (PS08) showed a minimal inhibitory concentration (MIC) of 3.72 μM, indicating strong anti-tubercular properties compared to the standard drug isoniazid (INH), which has an MIC of 0.09 μM .
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study highlighted the potential of spirocyclic compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compounds' ability to interact with key proteins involved in cancer progression was noted as a significant factor in their efficacy .
3. Enzyme Inhibition
The compound has been investigated for its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid metabolism and energy homeostasis, making it a target for metabolic disorders. Compounds derived from spirochromanones have shown promising results in inhibiting ACC activity, suggesting potential applications in treating obesity and metabolic syndrome .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as Mtb tyrosine phosphatase (PtpB). These studies help predict the binding affinity and orientation of the compound within the active site of the enzyme, which is crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Methodology : The synthesis typically involves multi-step routes, including Kabbe condensation to form the spirocyclic core . For example, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate is synthesized via a Kabbe reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate in ethanol, followed by deprotection with trifluoroacetic acid . Subsequent functionalization (e.g., sulfonylation or acylation) is achieved using sulfonyl chlorides or acid chlorides under triethylamine catalysis .
- Key Tools : NMR, HRMS, and elemental analysis are critical for structural validation .
Q. How is the anticancer activity of these derivatives evaluated in vitro?
- Assays : The MTT assay is the standard method for cytotoxicity screening. For example, compounds are tested against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines over 72 hours, with doxorubicin as a positive control .
- Data Interpretation : Activity is quantified via IC50 values. Compound 16 (sulfonyl-bridged derivative) showed potent activity (IC50: 0.31–5.62 μM), while trimethoxyphenyl derivative 15 was less active (IC50: 18.77–47.05 μM) .
Q. What analytical techniques confirm structural integrity and purity?
- Techniques :
- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., spirocyclic signals at δ 3.2–4.5 ppm) .
- HRMS : Validates molecular formulas (e.g., C20H25N5O2 for compound 16) .
- CHN Analysis : Ensures elemental composition .
Advanced Research Questions
Q. What structural features enhance anticancer potency in spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Structure-Activity Relationship (SAR) :
- Key Insight : Sulfonyl groups enhance solubility and target engagement, while bulky substituents (e.g., trimethoxyphenyl) reduce efficacy .
Q. How do these compounds induce apoptosis in cancer cells?
- Mechanistic Studies :
- Annexin V/PI Staining : Compound 16 increased early apoptosis (>3-fold at 10 μM) in MCF-7 cells .
- Cell Cycle Analysis : Dose-dependent G2-M phase arrest (e.g., 10 μM treatment increased G2-M population from 12% to 28%) .
Q. What challenges exist in optimizing bioavailability for in vivo studies?
- Issues :
- Lipophilicity : High logP values of sulfonyl derivatives may limit aqueous solubility .
- Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation .
Q. How do these derivatives compare to established chemotherapeutics like doxorubicin?
- Efficacy : Compound 16 showed comparable cytotoxicity to doxorubicin in MCF-7 cells (IC50: 0.31 vs. 0.28 μM) but lower toxicity in non-cancerous cells .
- Advantage : Selective apoptosis induction via HDAC inhibition (e.g., compound 1 and 2 in ) reduces off-target effects .
Q. What advanced techniques validate target engagement and mechanism of action?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
